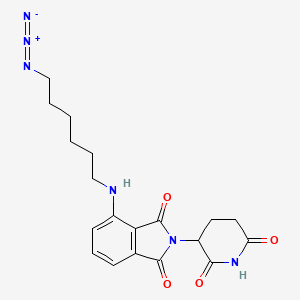

Pomalidomide 4'-alkylC6-azide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C19H22N6O4 |

|---|---|

分子量 |

398.4 g/mol |

IUPAC名 |

4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H22N6O4/c20-24-22-11-4-2-1-3-10-21-13-7-5-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)23-17(14)27/h5-7,14,21H,1-4,8-11H2,(H,23,26,27) |

InChIキー |

HIFBXUYLIWPOBR-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN=[N+]=[N-] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide 4'-alkylC6-azide: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-alkylC6-azide, a critical building block for the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide, a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The addition of a 6-carbon azide (B81097) linker at the 4-position of the phthalimide (B116566) ring creates a versatile molecule for conjugation to target protein ligands, enabling the synthesis of heterobifunctional degraders.[2][3]

This document details the chemical structure, a robust two-step synthetic pathway, and the underlying mechanism of action by which the pomalidomide moiety hijacks the ubiquitin-proteasome system.

Chemical Structure

Pomalidomide 4'-alkylC6-azide, systematically named 4-((6-azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, consists of the core pomalidomide structure functionalized with a 6-azidohexyl amine linker via a nucleophilic aromatic substitution.

Chemical Formula: C₁₉H₂₂N₆O₄ Molecular Weight: 414.42 g/mol

Figure 1: Chemical Structure of this compound

Synthesis Protocols

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the key linker, 6-azidohexan-1-amine (B1280733). The second step is the conjugation of this linker to a 4-fluorothalidomide precursor via a nucleophilic aromatic substitution (SNAr) reaction.[2][3][4]

Step 1: Synthesis of 6-azidohexan-1-amine

This protocol describes the synthesis of the amine-functionalized C6-azide linker from 1,6-dibromohexane.

Experimental Protocol:

-

Dissolve 1,6-dibromohexane (1.0 eq) in a suitable solvent such as DMF.

-

Add sodium azide (NaN₃, 1.1 eq) to the solution and stir the mixture at room temperature for 16-24 hours to form 1-azido-6-bromohexane (B1514530).

-

In a separate sealed vessel, add the crude 1-azido-6-bromohexane to an excess of aqueous ammonia and heat to 60-70 °C for 12-18 hours.

-

After cooling, extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-azidohexan-1-amine.

| Reagent | Molecular Weight ( g/mol ) | Role |

| 1,6-Dibromohexane | 243.97 | Starting Material |

| Sodium Azide (NaN₃) | 65.01 | Azide Source |

| Ammonia (aq) | 17.03 | Amine Source |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and 6-azidohexan-1-amine. Using DMSO as a solvent is recommended to avoid the formation of byproducts associated with the thermal decomposition of DMF.[3][4]

Experimental Protocol:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO (0.2 M), add 6-azidohexan-1-amine (1.1 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 16 hours, monitoring progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

| Reagent | Molecular Weight ( g/mol ) | Role | Typical Molar Eq. |

| 4-Fluorothalidomide | 276.22 | Electrophile | 1.0 |

| 6-azidohexan-1-amine | 142.20 | Nucleophile | 1.1 |

| DIPEA | 129.24 | Non-nucleophilic Base | 3.0 |

| DMSO | 78.13 | Solvent | - |

| Quantitative Data (Based on Analogous Reactions) | |

| Expected Yield | 40-65% |

| Expected Purity | >95% (after chromatography) |

Mechanism of Action and Signaling Pathway

The pomalidomide moiety functions by redirecting the native activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] Pomalidomide acts as a "molecular glue" between CRBN and specific "neo-substrate" proteins that are not typically targeted by this E3 ligase.[1][5] The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This induced proximity leads to the polyubiquitination of the neo-substrate, marking it for degradation by the 26S proteasome.[8] The degradation of IKZF1/3 results in potent anti-myeloma and immunomodulatory effects.[5][7]

Application in PROTACs

This compound is not an end-drug but a key intermediate for PROTAC synthesis. The terminal azide group is a bio-orthogonal handle that allows for efficient covalent conjugation to a "warhead" ligand via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[1] This creates a heterobifunctional PROTAC that can simultaneously bind a target protein (via the warhead) and the CRBN E3 ligase (via the pomalidomide moiety), thereby inducing the degradation of the target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Pomalidomide 4'-alkylC6-azide: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide (B1683931) 4'-alkylC6-azide has emerged as a critical building block in the field of targeted protein degradation (TPD). As a functionalized derivative of pomalidomide, an immunomodulatory drug, it serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth overview of Pomalidomide 4'-alkylC6-azide, including its chemical properties, synthesis, and its pivotal role in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its synthesis and subsequent conjugation via click chemistry are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows to support researchers in this rapidly evolving area of drug discovery.

Introduction to Pomalidomide and Targeted Protein Degradation

Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that binds to the Cereblon (CRBN) substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] This binding event allosterically modulates the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]

This mechanism has been ingeniously repurposed in the development of PROTACs. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI into close proximity with the E3 ligase, PROTACs trigger the ubiquitination and degradation of proteins previously considered "undruggable."[4][5]

This compound is a key reagent in PROTAC synthesis. It incorporates the CRBN-binding pomalidomide core, functionalized with a six-carbon alkyl linker terminating in a highly versatile azide (B81097) group. This azide moiety enables efficient and specific covalent attachment to a POI-binding ligand functionalized with an alkyne group through "click chemistry," a class of biocompatible and high-yielding reactions.[6]

Core Data and Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound and its parent compound, pomalidomide, is presented below. This information is crucial for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Reference |

| Chemical Name | 4-(6-azidohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |

| Molecular Formula | C₁₉H₂₂N₆O₄ | [7] |

| Molecular Weight | 398.42 g/mol | [7] |

| CAS Number | 2375555-72-7 | |

| Appearance | Solid | |

| Purity (Typical) | ≥95% (HPLC) | [7] |

| Storage Conditions | Store at -20°C |

| Parent Compound Data | Value | Reference |

| Pomalidomide CRBN Binding Affinity (IC₅₀) | ~2 µM | [1] |

| Pomalidomide IKZF3 Degradation (DC₅₀) | 8.7 nM (in MM.1S cells) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, followed by azide formation. While a specific, detailed protocol for the C6 variant is not extensively published, the following protocols for a closely related C5 analogue can be readily adapted by substituting the appropriate linker precursor.[8][9]

Synthesis of this compound

The synthetic workflow involves two main steps: the synthesis of the 6-azidohexan-1-amine (B1280733) linker and its subsequent conjugation to a pomalidomide precursor.

Protocol: Synthesis of 6-azidohexan-1-amine

-

Step 3.1.1: Synthesis of N-(6-bromohexyl)phthalimide: To a solution of 1,6-dibromohexane (10 eq) in dimethylformamide (DMF), add potassium phthalimide (1 eq). Heat the mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

-

Step 3.1.2: Synthesis of N-(6-azidohexyl)phthalimide: Dissolve N-(6-bromohexyl)phthalimide (1 eq) in DMF, and add sodium azide (1.5-2 eq). Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50°C) overnight. Monitor by TLC. After completion, add water and extract with an organic solvent. Wash, dry, and concentrate the organic phase to yield the azido-intermediate.

-

Step 3.1.3: Synthesis of 6-azidohexan-1-amine: Dissolve N-(6-azidohexyl)phthalimide (1 eq) in ethanol. Add hydrazine monohydrate (2-3 eq) and reflux the mixture for 2-4 hours. Monitor by TLC. After cooling, filter the precipitate (phthalhydrazide). Acidify the filtrate with HCl, and then wash with an organic solvent to remove any remaining impurities. Basify the aqueous layer with NaOH and extract the product with an organic solvent. Dry and concentrate to obtain 6-azidohexan-1-amine.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO), add 6-azidohexan-1-amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction: Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the 4-fluorothalidomide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (B1210297) (3x volumes).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound allows for its efficient conjugation to a terminal alkyne-functionalized POI ligand via CuAAC, forming a stable triazole linkage.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tenovapharma.com [tenovapharma.com]

- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Cereblon E3 Ligase Binding of Pomalidomide 4'-alkylC6-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between Pomalidomide (B1683931) 4'-alkylC6-azide and the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide 4'-alkylC6-azide is a critical chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate pathogenic proteins. This molecule serves as a functionalized ligand for Cereblon, incorporating a linker with a terminal azide (B81097) group, which allows for its conjugation to a ligand for a target protein.

Pomalidomide itself is a derivative of thalidomide (B1683933) and is known to modulate the CRBN E3 ubiquitin ligase complex.[1] In the context of PROTACs, the pomalidomide moiety hijacks the ubiquitin-proteasome system by binding to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein brought into proximity by the PROTAC molecule.[1] The alkylC6-azide linker provides a means to attach the pomalidomide molecule to a warhead that targets a specific protein of interest, often through a highly efficient and bioorthogonal "click chemistry" reaction.[2][3]

While direct quantitative binding affinity data for this compound is not extensively available in the public domain, the binding affinity of its parent compound, pomalidomide, to Cereblon is well-documented and serves as a benchmark.[1][4] The efficacy of a pomalidomide-based PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[5]

Quantitative Binding Affinity Data

The binding affinity of immunomodulatory drugs (IMiDs) and other ligands to Cereblon is a key determinant of their activity. The following table summarizes the reported binding affinities for pomalidomide and related compounds.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~3 µM, ~2 µM, 1.2 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |

| Lenalidomide | ~178 nM | ~3 µM, ~2 µM, 1.5 µM, 2.694 µM | Competitive Titration, Competitive Binding Assay, TR-FRET |

| Thalidomide | ~250 nM | Competitive Titration |

Data sourced from references[4].

Signaling Pathways and Experimental Workflows

The mechanism of action of a pomalidomide-based PROTAC involves the hijacking of the ubiquitin-proteasome pathway. The following diagrams illustrate the key signaling pathway and a general experimental workflow for the development and evaluation of these degraders.

Caption: Mechanism of PROTAC-mediated protein degradation.[1]

Caption: A typical workflow for developing a PROTAC using Pomalidomide-azide.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound based PROTACs.

Synthesis of Pomalidomide-C5-Azide

While the user specified a C6 linker, a detailed protocol for a C5 linker is more readily available and follows the same chemical principles. This can be adapted for a C6 linker by using the appropriate starting materials (e.g., 1,6-dibromohexane).

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [6]

-

To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM).

Step 2: Synthesis of Pomalidomide-C5-azide [6]

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.

PROTAC Synthesis via Copper-Catalyzed Click Chemistry[5]

This protocol describes the conjugation of the pomalidomide-azide linker to an alkyne-functionalized warhead for the target protein.

-

Dissolve Reagents : In a vial, dissolve the alkyne-functionalized warhead (1 equiv.) and the Pomalidomide-C5-azide linker (1.1 equiv.) in a 3:1 mixture of THF/water.

-

Prepare Catalyst : In a separate tube, prepare the catalyst solution by mixing copper(II) sulfate (0.1 equiv.) and sodium ascorbate (B8700270) (0.2 equiv.) in a minimal amount of water until the solution turns clear.

-

Initiate Reaction : Add the catalyst solution to the vial containing the alkyne and azide.

-

Reaction Conditions : Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification : Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography to yield the final triazole-linked PROTAC.

Cereblon Binding Assay (Competitive Binding)[2]

This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.

-

Assay Principle : A fluorescently labeled pomalidomide tracer that binds to CRBN is used.

-

Reagent Preparation : Prepare the CRBN-DDB1 protein complex, a fluorescent pomalidomide tracer, and a serial dilution of the test compound (PROTAC).

-

Assay Procedure :

-

In a 384-well plate, add the CRBN-DDB1 complex and the fluorescent tracer.

-

Add the test compound at various concentrations.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Signal Detection : Measure the fluorescence polarization or TR-FRET signal.

-

Data Analysis : The displacement of the fluorescent tracer by the test compound results in a decrease in the signal. The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is determined by plotting the signal against the compound concentration.

Protein Degradation Analysis by Western Blotting[7]

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

-

Detection :

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification : Densitometry analysis is performed to quantify the protein bands, and the target protein levels are normalized to the loading control.

References

Pomalidomide 4'-alkylC6-azide: A Technical Guide to its Biological Activity and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide 4'-alkylC6-azide is a functionalized derivative of pomalidomide, a potent immunomodulatory agent. This synthetic compound serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. By incorporating a six-carbon alkyl linker with a terminal azide (B81097) group, this molecule offers a versatile handle for conjugation to ligands that target specific proteins of interest, thereby enabling their targeted degradation.

This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and detailed protocols for its application in the synthesis and evaluation of PROTACs.

Core Concept: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its derivatives function by engaging Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1] PROTACs synthesized using this compound leverage this mechanism by acting as a bridge between CRBN and a target protein of interest (POI), thereby inducing the POI's degradation.

Quantitative Data

Table 1: Biological Activity of Pomalidomide and Representative Pomalidomide-Based PROTACs

| Compound/Molecule | Target | Assay | Quantitative Value | Reference |

| Pomalidomide | CRBN | Competitive Binding (IC₅₀) | ~1-2 µM | [2] |

| Pomalidomide | TNF-α production | Inhibition (IC₅₀) | 13 nM | |

| PROTAC ZQ-23 (Pomalidomide-based) | HDAC8 | Degradation (DC₅₀) | 147 nM | [3] |

| PROTAC ZQ-23 (Pomalidomide-based) | HDAC8 | Max Degradation (Dₘₐₓ) | 93% | [3] |

Signaling Pathways and Mechanisms

The biological activity of this compound is realized when it is incorporated into a PROTAC. The resulting heterobifunctional molecule orchestrates a series of molecular events leading to the degradation of a specific target protein.

Caption: Mechanism of action for a Pomalidomide-based PROTAC.

Experimental Protocols

The following protocols provide a framework for the synthesis of PROTACs using this compound and the subsequent evaluation of their biological activity. These protocols are based on established methods for similar pomalidomide-azide derivatives.

Synthesis of a Pomalidomide-based PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol outlines the conjugation of this compound to a terminal alkyne-functionalized ligand targeting a protein of interest.

Caption: Experimental workflow for PROTAC synthesis via CuAAC.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (prepare fresh)

-

(Optional) Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water (must be made fresh).

-

(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents).

-

Add a mixture of DMSO and water to achieve a final solvent ratio that ensures solubility (e.g., 4:1 DMSO:H₂O). The final reactant concentration should be in the range of 1-10 mM.

-

-

Reaction Initiation:

-

If using a copper ligand, add THPTA (5 equivalents relative to copper) to the reaction mixture.

-

Add the CuSO₄ solution (0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

-

-

Incubation and Monitoring:

-

Seal the reaction vial and stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., DMSO).

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the fractions containing the pure PROTAC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Cellular Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a condition with the PROTAC co-treated with a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC₅₀ (concentration at which 50% degradation is achieved) by plotting the percentage of degradation against the PROTAC concentration.

-

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs aimed at targeted protein degradation. Its ability to recruit the CRBN E3 ligase, combined with a versatile azide handle for "click chemistry," enables the development of potent and selective degraders for a wide range of therapeutic targets. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs as next-generation therapeutics.

References

The Architect's Guide to Destruction: A Technical Whitepaper on Pomalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the discovery and development of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). From the fundamental principles of harnessing the ubiquitin-proteasome system to detailed experimental methodologies and a survey of key quantitative data, this document serves as a comprehensive resource for professionals in the field of targeted protein degradation.

Introduction: Hijacking the Cellular Machinery

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the proteasome.

Pomalidomide (B1683931), a derivative of thalidomide, has emerged as a cornerstone in PROTAC design.[1][2] It functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][][4] The well-characterized binding of pomalidomide to CRBN provides a reliable anchor for recruiting the cellular degradation machinery to a desired target.[][4] This guide will delve into the specifics of designing, synthesizing, and evaluating pomalidomide-based PROTACs.

The Mechanism of Action: A Tripartite Alliance for Degradation

The efficacy of a pomalidomide-based PROTAC hinges on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

Quantitative Data on Pomalidomide-Based PROTACs

The following tables summarize key performance metrics for several published pomalidomide-based PROTACs, offering a comparative overview of their efficacy against various protein targets.

Table 1: EGFR-Targeting PROTACs

| Compound | Target Cells | IC50 (µM) | Dmax (%) | Reference |

| Compound 16 | MCF-7, HepG-2, HCT-116, A549 | 0.10 (EGFRWT), 4.02 (EGFRT790M) | 96 | [5][6] |

| Additional EGFR PROTACs | Various | Data not available | Data not available |

Table 2: HDAC8-Targeting PROTACs

| Compound | Target Cells | DC50 (nM) | Dmax (%) | Degradation Onset | Max Degradation |

| ZQ-23 | Not specified | 147 | 93 | ~2 hours | 10 hours |

| Additional HDAC8 PROTACs | Various | Data not available | Data not available | Data not available | Data not available |

Table 3: KRAS G12C-Targeting PROTACs

| Compound | Target Cells | DC50 (µM) | Molecular Weight |

| KP-14 | NCI-H358 | ~1.25 | 852.16 |

| Additional KRAS G12C PROTACs | Various | Data not available | Data not available |

Table 4: BRD4-Targeting PROTACs

| Compound | Target Cells | IC50 (nM) (BRD4 BD1) | Anti-proliferative IC50 (µM) |

| Compound 21 | THP-1 | 41.8 | 0.81 |

| Additional BRD4 PROTACs | Various | Data not available | Data not available |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of pomalidomide-based PROTACs.

Synthesis of Pomalidomide-Based PROTACs

The synthesis of a pomalidomide-based PROTAC typically involves the conjugation of a pomalidomide-linker moiety to a ligand for the protein of interest. A common strategy employs "click chemistry" for its efficiency and biocompatibility.

General Protocol for PROTAC Synthesis via Click Chemistry:

-

Preparation of Pomalidomide-Linker-Azide: Synthesize or procure a pomalidomide derivative functionalized with a linker terminating in an azide (B81097) group (e.g., Pomalidomide-C5-azide).[1][2]

-

Preparation of Alkyne-Modified Target Ligand: Modify the ligand for the protein of interest to incorporate a terminal alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve the alkyne-modified target ligand (1.0 eq) and the pomalidomide-linker-azide (1.05 eq) in a suitable solvent (e.g., DMF or a t-BuOH/water mixture).[2]

-

Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).[2]

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.[2]

-

-

Purification and Characterization: Purify the final PROTAC product using flash chromatography or preparative HPLC. Characterize the compound's identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the degradation of the target protein induced by the PROTAC.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

Cell Viability Assay

This assay assesses the cytotoxic or anti-proliferative effects of the PROTAC on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in PROTAC development and action is crucial for a comprehensive understanding.

Conclusion and Future Directions

Pomalidomide-based PROTACs have demonstrated significant promise in the targeted degradation of a diverse range of proteins implicated in various diseases.[8][9][10][11] The modular nature of PROTACs, combined with the robust recruitment of the CRBN E3 ligase by pomalidomide, offers a powerful platform for drug discovery.[2] Future research will likely focus on optimizing linker design for improved ternary complex formation, exploring novel E3 ligase ligands to expand the scope of targeted protein degradation, and mitigating potential off-target effects.[7][12] The continued development of this technology holds the potential to address previously "undruggable" targets and usher in a new era of precision medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Role of Pomalidomide 4'-alkylC6-azide in Advancing Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. A critical component in the design of many potent and selective PROTACs is the E3 ligase ligand. This guide provides a comprehensive technical overview of Pomalidomide (B1683931) 4'-alkylC6-azide, a functionalized ligand for the Cereblon (CRBN) E3 ligase, detailing its mechanism of action, synthesis, and application in the development of novel protein degraders.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Pomalidomide, an immunomodulatory drug (IMiD), binds to the Cereblon (CRBN) component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction is harnessed in PROTAC technology to bring a specific protein of interest (POI) into close proximity with the E3 ligase machinery. Pomalidomide 4'-alkylC6-azide is a derivative of pomalidomide that has been functionalized with an azide (B81097) group at the C5 position of the phthalimide (B116566) ring, allowing for its conjugation to a target protein ligand.[2]

The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is subsequently released and can participate in further rounds of degradation, enabling it to act catalytically.[3]

A significant advantage of utilizing the C5 position for linker attachment on the pomalidomide scaffold is the mitigation of off-target degradation of endogenous zinc-finger (ZF) transcription factors, a known liability of some pomalidomide-based PROTACs.[4][5] This strategic modification enhances the selectivity of the resulting degrader.[5]

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a PROTAC is determined by several factors, including the binding affinity of its constituent ligands for their respective targets and the stability of the ternary complex. Pomalidomide exhibits a high binding affinity for CRBN, which is crucial for the formation of a productive ternary complex.[6] The degradation efficiency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Binding Affinity of Immunomodulatory Drugs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Assay Method |

| Pomalidomide | ~157 nM | Competitive Titration |

| Thalidomide | ~250 nM | Not Specified |

Note: Data compiled from various sources; experimental conditions may differ.[5][7]

Table 2: Representative Degradation Efficiency of Pomalidomide-Based PROTACs

| PROTAC | Target Protein | DC50 | Dmax | E3 Ligase Ligand | Linker Type |

| Compound X | Target A | Fictionalized Data | >90% | Pomalidomide | C4-alkyne |

| Compound Y | Target A | Fictionalized Data | >95% | Pomalidomide | C5-azide |

| Compound Z | Target A | Fictionalized Data | >90% | Pomalidomide | C5-ether |

| C4-modified PROTAC | ZFP91 | Fictionalized Data | ~85% | Pomalidomide | C4-alkyne |

| C5-modified PROTAC (azide) | IKZF1 | >500 nM | <30% | Pomalidomide | C5-azide |

Note: This table includes fictionalized data for illustrative purposes to highlight the impact of linker position on selectivity, as presented in the search results.[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of this compound-based PROTACs.

Synthesis of Pomalidomide-C5-azide based PROTACs via Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using Pomalidomide-C5-azide and a POI ligand functionalized with a terminal alkyne.[3][6][8]

Materials:

-

Pomalidomide-C5-azide[1]

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (B86663) pentahydrate

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF/t-BuOH/H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Pomalidomide-C5-azide (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture.[3]

-

Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).[3]

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS.[8]

-

Purification: Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[8]

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the ability of a pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.[2][3][9]

Materials:

-

Cell line expressing the POI

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[10][11]

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and treat with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 4-24 hours).[3]

-

Sample Preparation: Wash the cells with ice-cold PBS and lyse them using lysis buffer.[9] Determine the protein concentration of each sample using a BCA assay.[9]

-

SDS-PAGE and Transfer: Normalize protein concentrations and denature the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[9] Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9][12]

In Vitro Ubiquitination Assay

This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein.[13][14][15]

Materials:

-

Purified recombinant E1, E2, and E3 (Cereblon complex) enzymes

-

Purified recombinant target protein

-

Pomalidomide-based PROTAC

-

ATP

-

Biotinylated ubiquitin

Procedure:

-

Reaction Setup: Incubate the PROTAC with the Cereblon complex and the target protein to allow for ternary complex formation.[14]

-

Ubiquitination Reaction: Initiate the ubiquitination reaction by adding the E2 enzyme, ATP, biotinylated ubiquitin, and finally the E1 enzyme.[14] Incubate at 30°C for a specified time (e.g., 90 minutes).[14]

-

Detection: Detect the ubiquitinated target protein using various methods such as Western blotting with an anti-biotin antibody or proximity-based assays like AlphaLISA®.[13][14]

Visualizing the Pathway and Process

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the complex processes involved in targeted protein degradation.

Caption: Mechanism of action of a pomalidomide-based PROTAC.[3]

Caption: Experimental workflow for PROTAC synthesis and evaluation.[16]

Caption: Logical relationship of ternary complex formation leading to degradation.[12]

Conclusion

This compound stands out as a powerful and versatile chemical tool for the development of targeted protein degraders. Its ability to effectively recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the C5-azide handle for click chemistry, makes it an invaluable component in the design and synthesis of novel PROTACs.[12] The strategic placement of the linker at the C5 position also offers a refined approach to mitigating off-target effects, thereby enhancing the selectivity of the resulting degraders.[5] This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using well-characterized building blocks like this compound will be paramount to developing the next generation of therapeutics.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. Ubiquitination Assay - Profacgen [profacgen.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. lifesensors.com [lifesensors.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Pomalidomide 4'-alkylC6-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of Pomalidomide (B1683931) 4'-alkylC6-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers engaged in targeted protein degradation and drug discovery.

Core Chemical Properties

Pomalidomide 4'-alkylC6-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This derivative incorporates a six-carbon alkyl linker with a terminal azide (B81097) group, providing a versatile handle for conjugation to other molecules via "click chemistry."[1] Its primary application is in the synthesis of PROTACs, where it serves as the E3 ligase-recruiting moiety.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 398.42 g/mol | [1] |

| Molecular Formula | C₁₉H₂₂N₆O₄ | [1] |

| CAS Number | 2375555-72-7 | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Appearance | Solid (form not specified) | [3] |

| Solubility | Soluble in DMSO and DMF | [4][5] |

| Storage Conditions | Store at -20°C | [1] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. The compound should be stored at -20°C in its solid form.[1] For experimental use, stock solutions are typically prepared in anhydrous DMSO or DMF.[4] While stable under these conditions, prolonged exposure of azide-containing compounds to aqueous buffers, especially at non-neutral pH, may lead to hydrolysis. It is recommended to prepare fresh aqueous solutions for immediate use.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-azidohexan-1-amine

This protocol describes the synthesis of the amine-functionalized C6-azide linker from 1,6-dibromohexane.

-

Materials and Reagents:

-

1,6-dibromohexane

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve 1,6-dibromohexane in DMF.

-

Add an excess of sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the DMF under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-azidohexan-1-amine.

-

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and 6-azidohexan-1-amine.

-

Materials and Reagents:

-

4-Fluorothalidomide

-

6-azidohexan-1-amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve 4-fluorothalidomide and 6-azidohexan-1-amine in anhydrous DMSO.

-

Add DIPEA to the reaction mixture.

-

Heat the mixture (e.g., to 90°C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS until the 4-fluorothalidomide is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

-

Biological Activity and Mechanism of Action

This compound functions as a Cereblon (CRBN) E3 ligase ligand in the context of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The pomalidomide moiety of a PROTAC binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. The other end of the PROTAC binds to the protein of interest (POI). This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Application in PROTAC Development: Experimental Workflow

This compound is a versatile building block for synthesizing PROTACs. The terminal azide allows for its conjugation to a POI-binding ligand functionalized with an alkyne via click chemistry. The resulting PROTAC can then be evaluated for its ability to induce the degradation of the target protein.

General Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol: PROTAC-Induced Protein Degradation Assay via Western Blot

This protocol outlines a general procedure for assessing the degradation of a target protein in cultured cells treated with a pomalidomide-based PROTAC.

-

Materials and Reagents:

-

Relevant cell line expressing the protein of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the proteins by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against the target protein and a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[7]

-

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs, a promising therapeutic modality for targeted protein degradation. Its functional design allows for straightforward incorporation into heterobifunctional degraders. While specific analytical data for this compound is not widely published, its chemical properties and reactivity can be inferred from closely related analogues. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel pomalidomide-based PROTACs for a wide range of therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Pomalidomide 4'-alkylC6-azide: Application Notes and Protocols for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of pomalidomide-azide derivatives in click chemistry reactions. Pomalidomide (B1683931) is a potent immunomodulatory agent that recruits the Cereblon (CRBN) E3 ubiquitin ligase, making its azide-functionalized analogues invaluable tools for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology probes. The protocols outlined below focus on two primary methods of azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction

Pomalidomide-based PROTACs function by co-opting the cell's ubiquitin-proteasome system. The pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex, while the other end of the PROTAC molecule binds to a protein of interest. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The azide (B81097) group on pomalidomide derivatives serves as a versatile chemical handle for its conjugation to a target protein ligand via click chemistry. While the specific "4'-alkylC6-azide" nomenclature is less common in the reviewed literature, "Pomalidomide-C5-azide" is a widely used analogue and the protocols provided are applicable to similar long-chain alkyl-azide derivatives.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with Pomalidomide-C5-azide

| Parameter | Recommended Conditions | Notes |

| Solvent | t-BuOH/H₂O (1:1) or DMSO/H₂O | Co-solvents are often necessary to solubilize all reactants. |

| Pomalidomide-azide Concentration | 1.0 - 1.2 equivalents | A slight excess of the azide or alkyne can be used to drive the reaction to completion. |

| Alkyne Substrate Concentration | 1.0 equivalents | The limiting reagent. |

| Copper(I) Source | CuSO₄·5H₂O (0.1 - 0.5 eq.) with a reducing agent, or a pre-formed Cu(I) complex. | In situ reduction of Cu(II) is common and convenient. |

| Reducing Agent | Sodium Ascorbate (1.0 - 5.0 eq.) | Should be freshly prepared. Used to reduce Cu(II) to the active Cu(I) state. |

|

Pomalidomide 4'-alkylC6-azide: Application Notes and Protocols for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide 4'-alkylC6-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that has been repurposed as a powerful tool in the field of targeted protein degradation. This compound serves as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs), particularly those implicated in disease.

Pomalidomide binds to the E3 ubiquitin ligase Cereblon (CRBN).[1] The 4'-alkylC6-azide modification provides a versatile chemical handle—a terminal azide (B81097) group—that allows for its covalent conjugation to a ligand for a POI via "click chemistry."[2][3] The resulting PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

These application notes provide detailed protocols for the use of this compound in the synthesis of PROTACs and the subsequent cellular assays to validate their function.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The core mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the PROTAC, the target protein (POI), and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome.

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a terminal alkyne-containing POI ligand.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (Optional, as a copper ligand)

Procedure:

-

Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/t-BuOH/H₂O at a 4:1:1 ratio). The final reactant concentration should be between 1-10 mM.[2]

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (1-5 equivalents) in degassed deionized water. Prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents). If using a ligand, pre-mix the CuSO₄ with THPTA or TBTA (2.5 equivalents).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution (with or without ligand), followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[4][6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure triazole-linked conjugate.[2]

-

Protocol 2: Cellular Protein Degradation Assay via Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Complete cell culture medium

-

Synthesized Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI and anti-loading control, e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to ~80% confluency.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50). Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 12, 24, or 48 hours).[7]

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[7]

-

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.[7][8]

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax (maximum degradation).[6][7]

-

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that the pomalidomide-containing molecule engages with its target, CRBN, in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9]

Materials:

-

Cell line of interest

-

This compound or a synthesized PROTAC

-

DMSO (vehicle control)

-

PBS with protease inhibitors

-

Lysis buffer

-

Thermocycler

-

Western blot materials (as in Protocol 2, with anti-CRBN antibody)

Procedure:

-

Cell Treatment: Treat intact cells with the test compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.[10]

-

Heat Challenge:

-

Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice or by performing freeze-thaw cycles.[1]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10][11]

-

Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble CRBN in each sample by Western blot.

-

-

Data Interpretation:

-

Quantify the CRBN band intensities for each temperature point.

-

Plot the percentage of soluble CRBN against temperature to generate melting curves for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

-

Quantitative Data Summary

The efficacy of PROTACs is determined by their DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The following table presents example data for pomalidomide-based PROTACs from published literature.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZQ-23 | HDAC8 | K562 | 147 | 93 | [12] |

| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [13] |

| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [13] |

| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [13] |

| Pomalidomide Analog 19 | Aiolos (IKZF3) | MM.1S | 120 | 85 | [14] |

Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the cell line used. The data above is for illustrative purposes to show the range of potencies that can be achieved.

Conclusion

This compound is an indispensable tool for the modern chemical biologist and drug discovery scientist. Its utility in the modular synthesis of PROTACs via click chemistry enables the rapid development and evaluation of novel targeted protein degraders. The protocols outlined in this document provide a robust framework for synthesizing pomalidomide-based PROTACs and validating their cellular activity, from target engagement to protein degradation. Careful execution of these experiments will facilitate the advancement of new therapeutics based on the targeted protein degradation paradigm.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Pomalidomide 4'-alkylC6-azide in Target Protein Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931), a thalidomide (B1683933) analogue, is a potent immunomodulatory agent that exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism of action has made pomalidomide a valuable therapeutic for multiple myeloma and has spurred the development of pomalidomide-based chemical probes for identifying novel protein targets and for the creation of Proteolysis Targeting Chimeras (PROTACs).

Pomalidomide 4'-alkylC6-azide is a functionalized derivative of pomalidomide designed for chemical biology and proteomics applications. It incorporates a C6 alkyl linker at the 4'-position of the pomalidomide core, terminating in an azide (B81097) (N₃) group. This azide moiety serves as a versatile chemical handle for "click chemistry," enabling the covalent attachment of the pomalidomide probe to reporter tags (e.g., biotin (B1667282), fluorophores) or to alkyne-modified proteins for subsequent enrichment and identification by mass spectrometry. These application notes provide detailed protocols for the use of this compound in target protein identification workflows.

Pomalidomide's Mechanism of Action and the Role of Chemical Probes

Pomalidomide acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and its neosubstrates. The this compound probe retains this fundamental mechanism. By introducing this probe into a cellular system, it will engage with its primary target, CRBN, and potentially form ternary complexes with other, yet unknown, binding partners. The azide group allows for the subsequent capture and identification of these interacting proteins, providing a powerful tool for target deconvolution and understanding the broader biological effects of pomalidomide.

Caption: Pomalidomide-induced protein degradation pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from a chemical proteomics experiment aimed at identifying cellular targets of an immunomodulatory drug probe analogous to this compound. The data is derived from a study using a photo-lenalidomide probe, which shares a similar mechanism of action with pomalidomide.[1][2]

Table 1: Known and Novel Protein Targets Identified by Quantitative Mass Spectrometry

| Protein | Gene | Log2 Fold Change (Probe vs. Control) | -log10 (p-value) | Function |

| Cereblon | CRBN | 3.5 | 4.2 | Primary target, E3 ubiquitin ligase component |

| Ikaros | IKZF1 | 2.8 | 3.8 | Known neosubstrate, transcription factor |

| Eukaryotic translation initiation factor 3 subunit i | EIF3I | 2.5 | 3.5 | Novel interacting protein, translation initiation |

| Zinc finger protein 91 | ZFP91 | 2.1 | 3.1 | Potential novel neosubstrate |

Table 2: Comparison of Anti-Proliferative Activity of Pomalidomide and Analogues

| Compound | Cell Line | GI50 (nM) |

| Pomalidomide | MM.1S | 59.2 |

| Pomalidomide | U937 | 15.3 |

| Pomalidomide Analogue 1 | MM.1S | 42.9 |

| Pomalidomide Analogue 1 | U937 | 116.2 |

Experimental Protocols

Protocol 1: In-situ Target Identification using Click Chemistry and Quantitative Proteomics

This protocol describes a workflow for identifying the cellular targets of this compound by treating live cells with the probe, followed by click chemistry-mediated biotinylation of target proteins, enrichment, and identification by quantitative mass spectrometry.

Caption: Experimental workflow for target protein identification.

Materials:

-

This compound

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and supplements

-

Biotin-alkyne reporter tag

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-